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Compound of Interest

Compound Name: 2-bromo-N, 6-dimethylaniline

Cat. No.: B15200882

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of 2-bromo-N,6-dimethylaniline, a
substituted aromatic amine of interest in synthetic chemistry and drug discovery. Due to the
limited availability of direct experimental data for this specific compound, this document focuses
on a comparative analysis with its close structural isomers and related molecules. The data
presented for the analogues will serve as a valuable reference for predicting the
physicochemical properties, reactivity, and spectroscopic characteristics of 2-bromo-N,6-
dimethylaniline.

Physicochemical Properties: A Comparative
Overview

The substitution pattern on the aniline ring significantly influences its physical and chemical
properties. The following table summarizes the known properties of several related bromo- and
dimethyl-substituted anilines. The properties of the target compound, 2-bromo-N,6-
dimethylaniline, are estimated based on the trends observed in these analogues.
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Molecular . - .
Compoun Molecular . Melting Boiling Density o
Weight ( . . Solubility
d Formula Point (°C) Point (°C) (g/mL)
g/mol)
2-bromo- Insoluble in
N,6- water;
dimethylani  CsH10BrN 200.08 N/A N/A N/A Soluble in
line organic
(Estimated) solvents.
Insoluble in
2- water;
bromoanili CesHeBrN 172.02 29 229 1.578 Soluble in
ne alcohol and
ether.
2,6- Slightly
dimethylani  CsHiiN 121.18 10-12 216 0.984 soluble in
line water.[1]
Moderately
soluble in
2-bromo-N- organic
. 107-109 (at
methylanili C7HsBrN 186.05 N/A 1.589 solvents;
12 mmHg) o
ne limited
solubility in
water.
2-bromo-
4,6- 75-79 (at 5 Insoluble in
) ~ CsH10BrN 200.08 43-47 N/A
dimethylani mmHg) water.
line
4-bromo- )
- Soluble in
f ~ CsH10BrN 200.08 48-51 N/A N/A Chloroform
dimethylani
. , Methanol.
line
2-bromo- CsH10BrN 200.08 N/A N/A N/A N/A
N,N-
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dimethylani

line

Reactivity and Synthetic Applications

Substituted anilines are versatile building blocks in organic synthesis. The reactivity of 2-
bromo-N,6-dimethylaniline is primarily dictated by the nucleophilicity of the amino group and
the potential for the carbon-bromine bond to participate in cross-coupling reactions.

N-Functionalization: The secondary amine in 2-bromo-N,6-dimethylaniline can undergo
standard reactions such as acylation and alkylation.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom ortho to the amino group
makes this compound a suitable substrate for various palladium-catalyzed cross-coupling
reactions, which are fundamental in the synthesis of complex molecules for pharmaceuticals
and materials science.

General Experimental Protocol: Suzuki-Miyaura
Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The
following is a general protocol for the coupling of a bromoaniline derivative with an arylboronic
acid.

Materials:

e Bromoaniline derivative (1.0 equiv)

e Arylboronic acid (1.1-1.5 equiv)

o Palladium catalyst (e.g., Pd(PPhs)4, Pdz(dba)s, 0.05 equiv)
e Ligand (e.g., SPhos, XPhos, if needed)

e Base (e.g., K2COs, Cs2C0s3, 2.0-3.0 equiv)

o Degassed solvent (e.g., 1,4-dioxane/water, THF/water)
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Procedure:

To a flame-dried flask, add the bromoaniline derivative, arylboronic acid, palladium catalyst,
ligand (if used), and base.

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
e Add the degassed solvent system via syringe.

o Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the
required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction to room temperature and quench with water.
o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, dry over anhydrous MgSOa, filter, and concentrate under
reduced pressure.

Purify the crude product by flash column chromatography.

General Experimental Protocol: Buchwald-Hartwig
Amination

The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen
bonds. Below is a generalized procedure for the coupling of a bromoaniline with another amine.

Materials:

e Bromoaniline (1.0 equiv)

Amine to be coupled (1.0-1.2 equiv)

Palladium catalyst (e.g., Pdz(dba)s, Pd(OAc)2, 0.01-0.05 equiv)

Bulky phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.10 equiv)

Strong, non-nucleophilic base (e.g., NaOtBu, K3sPOa, 1.2-2.0 equiv)
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e Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium
catalyst, ligand, and base.

Add the bromoaniline and the amine.
Add the anhydrous, deoxygenated solvent.

Seal the vessel and heat the mixture with stirring to the reaction temperature (typically 80-
110 °C) for 1-24 hours.

Monitor the reaction by TLC or GC-MS.

After cooling to room temperature, quench the reaction with a saturated aqueous solution of
NHaCl.

Extract the product with an organic solvent, wash the combined organic layers with brine, dry
over Na2SOa4, and concentrate.

Purify the residue by column chromatography.

Spectroscopic Characterization

While specific spectra for 2-bromo-N,6-dimethylaniline are not available, its expected
spectroscopic features can be inferred from its analogues.

e 1H NMR: The spectrum would likely show a singlet for the N-methyl protons, a singlet for the
C6-methyl protons, and signals in the aromatic region corresponding to the three protons on
the benzene ring. The chemical shifts of the aromatic protons would be influenced by the
electron-donating amino group and the electron-withdrawing bromine atom.

e 13C NMR: The spectrum would exhibit eight distinct signals corresponding to the eight carbon
atoms in the molecule. The carbon attached to the bromine would be shifted downfield.
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e Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a
compound containing one bromine atom, with two peaks of nearly equal intensity separated
by 2 m/z units (for the 7°Br and 8!Br isotopes).

Visualizations

The following diagrams illustrate the structural relationships, a typical experimental workflow,
and a key reaction mechanism relevant to the chemistry of 2-bromo-N,6-dimethylaniline.
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Target Compound

| | 2-bromo-N,6-dimethylaniline

Lacks methyl groups Lacks bromine |Lacks C6-methyl Isomeric (Br position) someric (Br position)
/ / Structural Analogues \ \
Y
2-bromoaniline 2,6-dimethylaniline 2-bromo-N-methylaniline 2-bromo-4,6-dimethylaniline 4-bromo-2,6-dimethylaniline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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